molecular formula C15H14ClFN2O4 B2787656 Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate CAS No. 400823-29-2

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate

Cat. No.: B2787656
CAS No.: 400823-29-2
M. Wt: 340.74
InChI Key: SCDXCVMAJGIHOB-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate is a synthetic organic compound featuring a substituted isoxazole core. The structure includes:

  • A 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl group, which confers aromatic and halogenated characteristics.

Properties

IUPAC Name

ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c1-3-22-11(20)7-18-15(21)12-8(2)23-19-14(12)13-9(16)5-4-6-10(13)17/h4-6H,3,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXCVMAJGIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H20ClFN2O4S
  • Molecular Weight : 414.88 g/mol
  • CAS Number : 400823-29-2

The compound exhibits various biological activities, primarily attributed to its structural features, which include an isoxazole ring and a chloro-substituted phenyl group. These structural elements are known to influence the compound's interaction with biological targets.

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties against several bacterial strains. The presence of the isoxazole moiety is believed to enhance its efficacy by disrupting bacterial cell wall synthesis or function.
  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, particularly in breast and lung cancer models.
  • Antitubercular Properties : Recent research has highlighted the compound's potential against Mycobacterium tuberculosis, suggesting that it may inhibit bacterial growth through interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Antimicrobial Efficacy :
    • A study by Al-Khuzaie and Al-Majidi (2014) demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low microgram range, indicating potent antimicrobial effects.
  • Antitumor Activity :
    • In vitro studies conducted by Mohamed et al. (2016) revealed that the compound induced apoptosis in HCT116 colon cancer cells with an IC50 value of approximately 12 µM. This suggests a strong potential for development as an anticancer agent.
  • Antitubercular Activity :
    • A screening of various compounds against M. tuberculosis identified this compound as a lead candidate, exhibiting significant inhibitory activity with an IC50 value lower than that of standard antitubercular drugs (El-Sayed et al., 2017).

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialE. coli8 µg/mLAl-Khuzaie & Al-Majidi (2014)
AntitumorHCT11612 µMMohamed et al. (2016)
AntitubercularM. tuberculosis<0.1 µg/mLEl-Sayed et al. (2017)

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate has the following chemical properties:

  • Molecular Formula : C15H14ClFN2O4
  • Molecular Weight : 340.74 g/mol
  • CAS Number : 400823-29-2

The compound features a complex structure that includes an isoxazole ring, which is known for its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of isoxazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This compound may serve as a lead compound for developing new anti-inflammatory agents .

Neuroprotective Activity

Recent studies suggest that compounds with similar structures can offer neuroprotective benefits by reducing oxidative stress and preventing neuronal cell death. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity Study

A study published in a peer-reviewed journal highlighted the anticancer effects of isoxazole derivatives, including this compound). The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of this compound class. In vitro assays demonstrated that it effectively inhibited COX-II activity, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Chemical Reactions Analysis

Key Steps:

  • Formation of the Isoxazole Core :

    • Starting Material : 2-Chloro-6-fluorobenzaldehyde reacts with hydroxylamine hydrochloride to form an oxime intermediate .

    • Cyclization : The oxime undergoes chlorination with Cl₂ gas in the presence of triethylamine, followed by cyclization with methylacetoacetate under basic conditions (NaOMe) to yield 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid .

  • Acylation Reaction :

    • The carboxylic acid is converted to its acyl chloride using PCl₅ and SOCl₂. This intermediate reacts with ethyl glycinate in ethyl acetate to form the target compound via nucleophilic acyl substitution .

Reaction Conditions:

StepReagents/ConditionsTemperatureYield
Oxime FormationNH₂OH·HCl, pH 9–1035–45°C~85%
CyclizationCl₂, Et₃N, NaOMe0–5°C~78%
AcylationPCl₅/SOCl₂, ethyl glycinateRT~65%

Hydrolysis and Stability

The compound undergoes hydrolysis under specific conditions, affecting its stability:

  • Acidic Hydrolysis :
    The ester group hydrolyzes to form 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid, a degradation product observed in flucloxacillin formulations.

    Ethyl ester+H2OH+Carboxylic acid+EtOH\text{Ethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic acid} + \text{EtOH}
  • Alkaline Hydrolysis :
    The β-lactam ring (if present in derivatives) opens under basic conditions, rendering the compound inactive .

Pharmacological Activity and Interactions

The compound’s antibacterial activity stems from its structural similarity to flucloxacillin:

  • Mechanism : Inhibits penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .

  • Structure-Activity Relationship (SAR) :

    • The 2-chloro-6-fluorophenyl group enhances binding to PBPs.

    • The ethyl ester moiety improves lipid solubility, aiding cellular uptake.

Comparative Activity Against Bacterial Strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25–0.5
Streptococcus pneumoniae1.0

Degradation Pathways

Degradation studies reveal two primary pathways:

  • Oxidative Degradation :

    • Exposure to light or peroxides oxidizes the isoxazole ring, forming N-oxide derivatives.

  • Thermal Degradation :

    • Heating above 100°C leads to decarboxylation and loss of the ester group .

Degradation Products:

ConditionMajor ProductImpact
Acidic pHCarboxylic acid derivativeReduces bioavailability
Alkaline pHRing-opened β-lactamLoss of activity

Comparison with Similar Compounds

Research Findings and Implications

  • Degradation Pathways : Studies on flucloxacillin impurities (e.g., penilloic acids) reveal that ester hydrolysis and ring-opening reactions are common degradation mechanisms, suggesting similar stability challenges for the target compound .
  • Structure-Activity Relationships (SAR) : The presence of electron-withdrawing groups (Cl, F) on the isoxazole ring correlates with enhanced antimicrobial activity in related β-lactams, though esterification may reduce direct efficacy unless acting as a prodrug .

Q & A

Q. What strategies validate the biological activity of derivatives without commercial assay kits?

  • Methodological Answer : Custom biochemical assays (e.g., enzyme inhibition studies using purified targets) coupled with SPR or ITC quantify binding affinities. In silico docking (AutoDock Vina) prioritizes derivatives for testing. Metabolomic profiling identifies off-target effects in cell-based models .

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